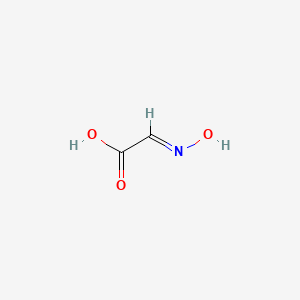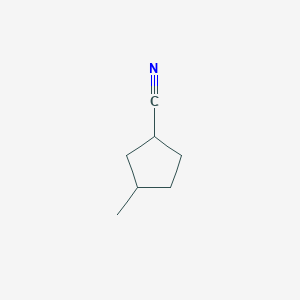
2-hydroxyiminoacetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-hydroxyiminoacetic acid involves the coupling of hydroxyiminoacetic acid to various amines in the presence of HOBT or HATU and diisopropylcarbodiimide . The optimized protocol was found to work effectively for the coupling with amines to the activated form of the hydroxyiminoacetic acid with yields ranging between 84 and 90% for primary amines, 65–75% for α-substituted and cyclic amines .
Molecular Structure Analysis
The molecular formula of this compound is C2H3NO3 . Its average mass is 89.050 Da and its monoisotopic mass is 89.011292 Da .
Chemical Reactions Analysis
The stoichiometry of chemical reactions may serve as the basis for quantitative chemical analysis methods . The reactions of this compound are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .
Physical And Chemical Properties Analysis
This compound has a weak acidic nature . The chemical structure of this compound contains a polar hydroxyl group and a nonpolar carbonyl group, making it a polar molecule with moderate lipophilicity .
Wissenschaftliche Forschungsanwendungen
Chelating Agents and Complex Compounds :
- 2-(Hydroxyimino)propanohydroxamic acid, derived from alanine with transformed amino and carboxylic groups into oxime and hydroxamic functions, shows enhanced chelating abilities for Cu2+ and Ni2+ ions compared to alanine itself or its oximic/hydroxamic analogues (Dobosz et al., 1998).
- Novel chelate complexes of Co(II), Ni(II), Cu(II), and Pd(II) were synthesized using anti- and syn-isomers of 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetic acid, showing potential as biologically active substances with varying effects on endothelial cell proliferation (Orysyk et al., 2015).
Electroactive Tracers :
- 2-Chloro-4-hydroxyphenoxyacetic acid, an electroactive tracer closely related to 2-hydroxyiminoacetic acid, was used in a competitive assay for the analysis of the herbicide 2,4-dichlorophenoxyacetic acid (Schöllhorn et al., 2000).
Ligand Synthesis and Biological Studies :
- A study focusing on the synthesis and pharmacological screening of novel benzimidazole derivatives utilized o-phenylenediamine and phenoxyacetic acid as starting materials, leading to the development of compounds with potential anticonvulsant properties (Shaharyar et al., 2016).
Analytical Chemistry Applications :
- The compound 2-cyano-2-(hydroxyimino)dithioacetic acid was synthesized from cyanoacetic acid methylester and used as a novel ligand for complexation with transitional metal ions. This study identified optimum conditions for reactions and confirmed the structure through various spectroscopic methods (Hung et al., 2017).
Environmental Applications :
- Biodegradable chelating agents like 2-hydroxyethyliminodiacetic acid (HEIDA) were reviewed for their use in various applications such as detergents, soil remediation, and waste treatment. These agents are suggested as environmentally friendly alternatives to nonbiodegradable compounds like EDTA (Pinto et al., 2014).
Chemical Synthesis Processes :
- The synthesis of (Z)-2-amino-{[2-(1,1-dimethylethoxy)-2-oxoethoxy]imino}-4-thiazoleacetic Acid was detailed, highlighting the process of condensation and hydrolysis using specific starting materials and achieving high yield and purity (Lin-sheng, 2006).
Wirkmechanismus
Target of Action
2-Hydroxyiminoacetic Acid, also known as (2E)-2-Hydroxyiminoacetic acid, is a compound that exhibits biological activity It’s known that oximes derived from α-keto amides, which include this compound, exhibit biological activity .
Mode of Action
It’s known that the compound can interact with its targets through a triple-binding mode of interaction . This interaction involves the introduction of an additional binding moiety, which is achieved through the coupling of hydroxyiminoacetic acid to various amines .
Biochemical Pathways
It’s known that amino acids can be synthesized from glycolytic and citric acid cycle intermediates . As this compound is a derivative of α-keto amides, it may potentially influence these pathways.
Pharmacokinetics
The principles underlying pharmacokinetics can help understand the methods of drug delivery used in anaesthesia, such as total intravenous anaesthesia .
Result of Action
It’s known that the compound holds great promise as a centrally-active nerve agent antidote .
Action Environment
It’s known that the compound’s formation is favored in the presence of excess hydroxylamine hydrochloride at elevated temperatures .
Safety and Hazards
Zukünftige Richtungen
2-hydroxyiminoacetic acid, also known as glyoxylhydroxamic acid (GHA), is an organic compound that is widely used in various fields of research and industry. This compound holds great promise as a centrally-active nerve agent antidote . Future research may focus on exploring GHA as a catalyst for organic reactions.
Eigenschaften
IUPAC Name |
(2E)-2-hydroxyiminoacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3NO3/c4-2(5)1-3-6/h1,6H,(H,4,5)/b3-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZUAIHRZUBBAJ-HNQUOIGGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=N/O)\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl)](/img/structure/B2898805.png)
![(E)-ethyl 2-(3,4-dimethoxybenzylidene)-5-(furan-2-yl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2898806.png)



![N-(isoxazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2898812.png)

![2-(3-Methylphenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2898815.png)




![N-[3-[[2-(3-bromophenyl)-3-(2-fluorophenoxy)-4-oxoazetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2898822.png)
![8-(azepan-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2898827.png)